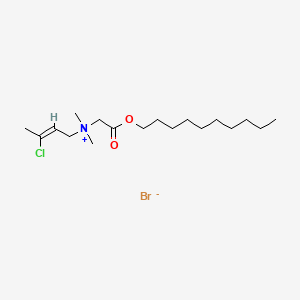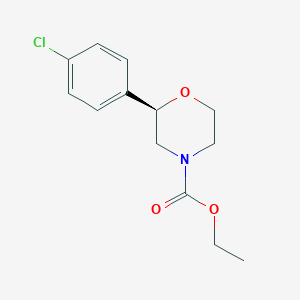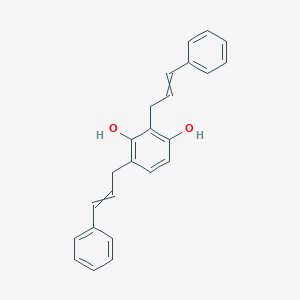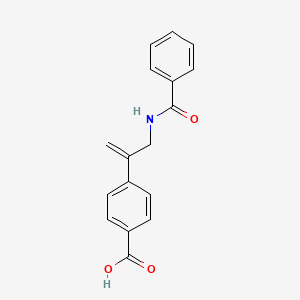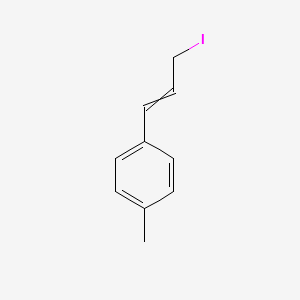
1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene is an organic compound with the molecular formula C10H11I It is characterized by the presence of an iodine atom attached to a prop-1-en-1-yl group, which is further connected to a methylbenzene ring
Vorbereitungsmethoden
The synthesis of 1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene typically involves the iodination of a suitable precursor. One common method is the reaction of 4-methylbenzene with 3-iodoprop-1-ene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the iodination process. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound for commercial applications .
Analyse Chemischer Reaktionen
1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The double bond in the prop-1-en-1-yl group can be reduced to form the corresponding alkane. Hydrogenation reactions using catalysts like palladium on carbon are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(3-azidoprop-1-en-1-yl)-4-methylbenzene .
Wissenschaftliche Forschungsanwendungen
1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies. The iodine atom can be replaced with radioactive isotopes, enabling the tracking of biological processes in vivo.
Medicine: Research is ongoing to explore the potential therapeutic applications of derivatives of this compound. Its ability to undergo various chemical modifications makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The prop-1-en-1-yl group can undergo addition reactions, contributing to the formation of new carbon-carbon bonds.
In biological systems, radiolabeled derivatives of the compound can interact with specific molecular targets, allowing for the visualization of biological processes. The exact pathways and targets involved depend on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
1-(3-Iodoprop-1-en-1-yl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(3-Bromoprop-1-en-1-yl)-4-methylbenzene: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and may be used in different applications.
1-(3-Chloroprop-1-en-1-yl)-4-methylbenzene:
1-(3-Fluoroprop-1-en-1-yl)-4-methylbenzene: The presence of a fluorine atom affects the compound’s reactivity and properties.
The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and potential for radiolabeling applications .
Eigenschaften
CAS-Nummer |
918959-09-8 |
|---|---|
Molekularformel |
C10H11I |
Molekulargewicht |
258.10 g/mol |
IUPAC-Name |
1-(3-iodoprop-1-enyl)-4-methylbenzene |
InChI |
InChI=1S/C10H11I/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7H,8H2,1H3 |
InChI-Schlüssel |
NJAWLBXKCOLUHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



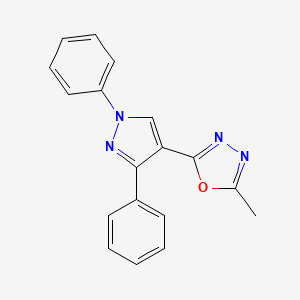
![3-([1,1'-Biphenyl]-3-yl)-5,6-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627586.png)

![2-[4-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12627599.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one](/img/structure/B12627606.png)
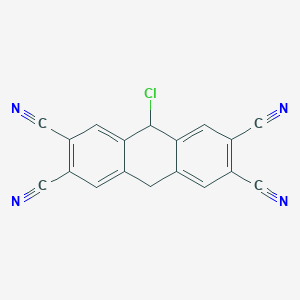
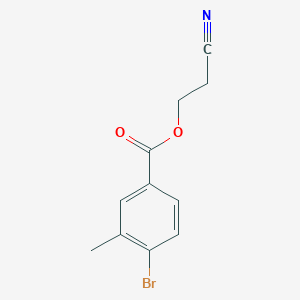
![8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12627615.png)
![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)
